Methyl 3-(hexylamino)butanoate
Description
Methyl 3-(hexylamino)butanoate is an organic compound with the molecular formula C11H23NO2. It is an ester derivative of butanoic acid, where the carboxyl group is esterified with a methyl group and the amino group is substituted with a hexyl chain.
Properties
IUPAC Name |
methyl 3-(hexylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-4-5-6-7-8-12-10(2)9-11(13)14-3/h10,12H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVYOYUZEHRLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(hexylamino)butanoate can be synthesized through a nucleophilic acyl substitution reaction. The typical synthetic route involves the reaction of butanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl butanoate. This ester is then reacted with hexylamine under controlled conditions to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification and amination processes. The esterification of butanoic acid with methanol is carried out in a continuous reactor, followed by the addition of hexylamine in a batch reactor. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(hexylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and amides.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 3-(hexylamino)butanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of methyl 3-(hexylamino)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release butanoic acid and methanol, which can further participate in metabolic pathways. The hexylamino group can interact with biological membranes, affecting their structure and function .
Comparison with Similar Compounds
Methyl butanoate: An ester with a similar structure but lacking the amino substitution.
Hexylamine: An amine with a similar hexyl chain but without the ester group.
Butanoic acid: The parent carboxylic acid from which methyl 3-(hexylamino)butanoate is derived.
Uniqueness: this compound is unique due to the presence of both an ester and an amino group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic and research applications .
Biological Activity
Methyl 3-(hexylamino)butanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.
This compound is classified as an ester, with the following structural formula:
Key Characteristics:
- Molecular Weight: 213.34 g/mol
- Solubility: Moderately soluble in organic solvents, low solubility in water.
- LogP (octanol/water): Approximately 4.17, indicating significant lipophilicity .
The biological activity of this compound primarily stems from its interactions with various biomolecules. The compound can undergo hydrolysis to release butanoic acid and methanol, which may participate in metabolic pathways. The hexylamino group is suggested to interact with biological membranes, potentially altering their structure and function.
Potential Targets:
- Enzymes: The compound may act as a substrate or inhibitor for certain enzymes.
- Receptors: It could interact with membrane receptors, influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Effects: Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Cytotoxicity: In vitro studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines, although the exact mechanism remains to be fully elucidated .
- Histone Deacetylase (HDAC) Inhibition: Similar compounds have been noted for their ability to inhibit HDACs, leading to increased histone acetylation and modulation of gene expression .
Case Studies
-
Cytotoxicity Assessment:
A study investigated the cytotoxic effects of this compound on HCT116 colon cancer cells. Results indicated that the compound induced apoptosis in a dose-dependent manner, particularly under conditions that prevented the Warburg effect—where cancer cells preferentially utilize glucose for energy production . -
Antimicrobial Activity:
Another research effort focused on evaluating the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings suggested that this compound exhibited significant inhibitory effects on bacterial growth, warranting further investigation into its potential as a therapeutic agent.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl Butyrate | Ester | Flavoring agent |
| Hexyl Butyrate | Ester | Antimicrobial activity |
| Methyl 3-(piperidin-1-yl)butanoate | Amine derivative | Potential analgesic effects |
Q & A
Q. What are the established synthetic routes for Methyl 3-(hexylamino)butanoate, and how can intermediates be purified effectively?
- Methodological Answer: this compound can be synthesized via multi-step reactions involving nucleophilic substitution or reductive amination. For example, a related compound, (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate, was synthesized using reagents like dibutyl lithium in dichloromethane, followed by purification via flash chromatography . Similar protocols can be adapted by replacing the substituents with hexylamine. Hydrochloride salt formation (as seen in methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride synthesis) may stabilize intermediates, with yields exceeding 90% after vacuum concentration . Purification typically involves solvent extraction (e.g., saturated NaHCO₃ washes) and chromatography using silica gel.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. For instance, ¹H-NMR signals in DMSO-d₆ at δ 3.79 (s, 3H) and δ 1.02 (s, 9H) confirmed methyl and tert-butyl groups in a related ester . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, as demonstrated for (R)-methyl 3-((tert-butoxycarbonyl)amino)butanoate (C₁₀H₁₉NO₄, MW 217.26) . Purity assessment requires HPLC with UV detection or GC-MS for volatile derivatives.
Q. How should this compound be stored to ensure stability during experimental workflows?
- Methodological Answer: Storage at –20°C under inert gas (argon or nitrogen) is recommended to prevent hydrolysis or oxidation, based on protocols for analogous esters like methyl acetoacetate . Lyophilization may enhance stability for long-term storage. Avoid exposure to moisture, as tert-butoxycarbonyl (Boc) groups in related compounds are sensitive to acidic or basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize the yield of this compound in stereoselective syntheses?
- Methodological Answer: Key variables include solvent polarity, temperature, and catalyst selection. For example, dichloromethane (non-polar) improved yields in Boc-protected intermediates by reducing side reactions . Catalytic asymmetric methods, such as chiral Lewis acids, could enhance enantiomeric excess. Reaction monitoring via TLC or in-situ IR spectroscopy helps identify optimal termination points. For hexylamine incorporation, pH control (e.g., buffered conditions at pH 8–9) may prevent undesired protonation of the amine nucleophile.
Q. How can researchers resolve contradictions in spectral data arising from synthetic byproducts or isomerism?
- Methodological Answer: Contradictions in NMR signals (e.g., unexpected splitting or integration ratios) often stem from diastereomers or rotamers. Use variable-temperature NMR to assess dynamic processes or NOESY/ROESY to confirm spatial proximity of protons . For HRMS discrepancies, isotopic pattern analysis distinguishes between molecular ions and adducts. Complementary techniques like X-ray crystallography (if crystals form) or circular dichroism (for chiral centers) provide definitive structural confirmation .
Q. What role does this compound play as a chiral intermediate in pharmaceutical synthesis?
- Methodological Answer: This compound serves as a precursor for bioactive molecules, analogous to methyl 4-chloro-3-hydroxybutanoate, which is used in statin production . The hexylamino group enhances lipophilicity, aiding blood-brain barrier penetration in CNS drug candidates. To exploit its chirality, enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) or chiral stationary phase HPLC can isolate enantiomers .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Methodological Answer: Implement Quality-by-Design (QbD) principles:
- Critical Process Parameters (CPPs): Control reaction time, temperature, and stirring rate using automated reactors.
- In-line Analytics: PAT tools like Raman spectroscopy monitor reaction progression .
- Design of Experiments (DoE): Use factorial designs to identify interactions between variables (e.g., hexylamine stoichiometry vs. solvent ratio).
- Purification Consistency: Standardize flash chromatography gradients or switch to preparative HPLC for high-purity batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
